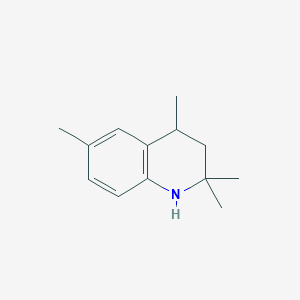

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19N . It is a secondary amine, which is a type of nitrogen-containing organic compound .

Molecular Structure Analysis

The molecular structure of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline consists of a quinoline backbone with four methyl groups attached. The InChI Key is NRWNXIXJZMSDAU-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is a clear liquid that can range in color from colorless to yellow, orange, or brown. It has a refractive index of 1.5450-1.5500 at 20°C .Applications De Recherche Scientifique

Photolytic Reactivity

- Dual Reactivity in Photolysis: The photolysis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline in methanol shows unique dual reactivity. The formation of 4-methoxy-2,2,4,6-tetrahydroquinoline is observed, explained by the existence of two resonance structures of an intermediate cation, indicating a nuanced photochemical behavior (Nekipelova, Kurkovskaya, & Levina, 2002).

Photolysis in Solvents

- Photoaddition in Water and Methanol: Upon photolysis in water and methanol, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline adds the molecule of the solvent to its structure, forming 4-hydroxy or 4-methoxy derivatives. These findings are significant for understanding solvent interactions in photolytic processes (Nekipelova, Kurkovskaya, Levina, Klyuev, & Kuzmin, 1999).

Structural Role in Alkaloids and Pharmaceuticals

- Key Structural Element in Pharmaceuticals: 1,2,3,4-Tetrahydroquinolines, including 2,2,4,6-tetramethyl derivatives, are essential components in many natural products and pharmaceuticals, often found in bioactive alkaloids and antibacterial drugs (Wang, Li, Wu, Pettman, & Xiao, 2009).

Catalysis and Synthesis

- Rhodium(I)-Catalyzed Synthesis: A novel approach for synthesizing 1,2,3,4-tetrahydroquinolines, including the 2,2,4,6-tetramethyl variant, involves hydroaminomethylation mediated by a rhodium catalyst, showcasing its versatility in chemical synthesis (Vieira & Alper, 2007).

Antibiotic Discovery

- Natural Product Isolation: The compound has been isolated from cultures of Janibacter limosus as helquinoline, indicating its potential as a natural product with antibiotic properties (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Application in Medicinal Chemistry

- Role in Medicinal Chemistry: Tetrahydroquinoline derivatives, including the 2,2,4,6-tetramethyl variant, are important in medicinal chemistry for the synthesis of cardiovascular drugs and dyes, highlighting their broad applicability (Guobao, 2012).

NF-κB Inhibition and Cancer Research

- Potent NF-κB Inhibitors: Tetrahydroquinoline scaffolds, such as 2,2,4,6-tetramethyl derivatives, are potent inhibitors of NF-κB transcriptional activity and show significant cytotoxicity against various human cancer cell lines, underlining their potential in cancer therapy (Jo et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCFTHAGHLACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)